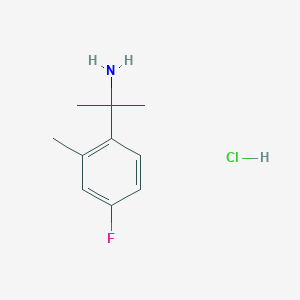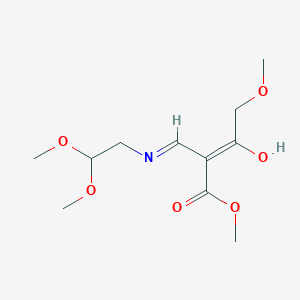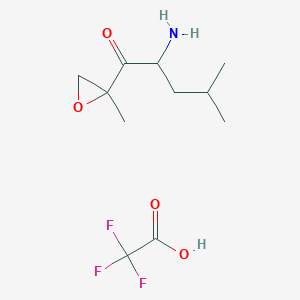![molecular formula C23H32N4O4 B12299978 [7-([4,4'-Bipiperidine]-1-carbonyl)-4-methyl-3-oxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-yl]acetic acid](/img/structure/B12299978.png)
[7-([4,4'-Bipiperidine]-1-carbonyl)-4-methyl-3-oxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-yl]acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Lotrafiban is a non-peptide glycoprotein IIb/IIIa receptor antagonist. It is primarily known for its role in inhibiting platelet aggregation, making it a significant compound in the treatment and prevention of thrombotic cardiovascular events. Lotrafiban works by blocking the binding of fibrinogen to the glycoprotein IIb/IIIa receptor on platelets, thereby preventing platelet aggregation and thrombus formation .
Vorbereitungsmethoden
The synthesis of Lotrafiban involves several steps, starting from the preparation of its key intermediate, 2,3,4,5-tetrahydro-4-methyl-3-oxo-1H-1,4-benzodiazepine-2-acetic acid methyl ester. This intermediate is resolved using Candida antarctica lipase B (Novozyme 435) in ionic liquids such as [BMIM][PF6] and [BMIM][N(SO2CF3)2] . The final steps involve the conversion of this intermediate into Lotrafiban through a series of chemical reactions, including esterification and amidation .
Analyse Chemischer Reaktionen
Lotrafiban undergoes several types of chemical reactions, including:
Oxidation: Lotrafiban can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups in Lotrafiban, leading to different reduced forms.
Substitution: Lotrafiban can undergo substitution reactions where one functional group is replaced by another, often using reagents like halogens or alkyl groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like chlorine or bromine. The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Lotrafiban has a wide range of applications in scientific research, particularly in the fields of:
Chemistry: Used as a model compound to study the inhibition of platelet aggregation and the development of new antiplatelet drugs.
Biology: Investigated for its effects on platelet function and its potential role in preventing thrombotic events.
Medicine: Explored as a therapeutic agent for the treatment of acute coronary syndromes, stroke, and other cardiovascular diseases
Wirkmechanismus
Lotrafiban exerts its effects by binding to the glycoprotein IIb/IIIa receptor on platelets, which is the major receptor involved in platelet aggregation. By blocking the binding of fibrinogen to this receptor, Lotrafiban prevents the cross-linking of platelets and the formation of a thrombus. This mechanism is crucial in preventing thrombotic events in patients with cardiovascular diseases .
Vergleich Mit ähnlichen Verbindungen
Lotrafiban is compared with other glycoprotein IIb/IIIa inhibitors such as abciximab, eptifibatide, and tirofiban. While all these compounds share a similar mechanism of action, Lotrafiban is unique in its non-peptide structure and oral bioavailability. This makes it a more convenient option for long-term use compared to the intravenous administration required for other inhibitors .
Similar Compounds
Abciximab: A monoclonal antibody fragment that inhibits platelet aggregation.
Eptifibatide: A cyclic heptapeptide that blocks the glycoprotein IIb/IIIa receptor.
Tirofiban: A non-peptide antagonist similar to Lotrafiban but administered intravenously
Lotrafiban’s unique properties and its potential for oral administration make it a promising candidate for the treatment of thrombotic cardiovascular diseases.
Eigenschaften
Molekularformel |
C23H32N4O4 |
|---|---|
Molekulargewicht |
428.5 g/mol |
IUPAC-Name |
2-[4-methyl-3-oxo-7-(4-piperidin-4-ylpiperidine-1-carbonyl)-2,5-dihydro-1H-1,4-benzodiazepin-2-yl]acetic acid |
InChI |
InChI=1S/C23H32N4O4/c1-26-14-18-12-17(2-3-19(18)25-20(23(26)31)13-21(28)29)22(30)27-10-6-16(7-11-27)15-4-8-24-9-5-15/h2-3,12,15-16,20,24-25H,4-11,13-14H2,1H3,(H,28,29) |
InChI-Schlüssel |
PYZOVVQJTLOHDG-UHFFFAOYSA-N |
Kanonische SMILES |
CN1CC2=C(C=CC(=C2)C(=O)N3CCC(CC3)C4CCNCC4)NC(C1=O)CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![13-Oxa-4,20-diazatetracyclo[12.2.2.23,6.18,12]henicosa-1(16),8(19),9,11,14,17-hexaen-11-ol](/img/structure/B12299895.png)



![[2-(Hydroxymethyl)-10-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,9-dioxatricyclo[4.4.0.02,4]dec-7-en-5-yl] benzoate](/img/structure/B12299912.png)
![6-ethyl-2-((5-mercapto-1,3,4-thiadiazol-2-yl)thio)-7-methyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one](/img/structure/B12299919.png)
![N-(1-oxa-9-azaspiro[5.5]undecan-4-yl)acetamide](/img/structure/B12299922.png)



![[5-[[3-Amino-6-(3,6-diaminohexanoylamino)hexanoyl]amino]-4-hydroxy-2-(hydroxymethyl)-6-[(7-hydroxy-4-oxo-1,3a,5,6,7,7a-hexahydroimidazo[4,5-c]pyridin-2-yl)amino]oxan-3-yl] carbamate](/img/structure/B12299954.png)

![(6R,7R)-7-[(2-amino-2-phenyl-acetyl)amino]-3-chloro-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid dihydrate](/img/structure/B12299965.png)

